N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

Lipophilicity clogP Drug design

Researchers often face supply gaps for specific, substituted thiazole carboxamides needed to benchmark SAR series. Generic analogs do not guarantee equivalent target binding or metabolic profiles. This compound is the precise solution for probing the 2-phenylamino pharmacophore. - Defined Substitution: Biphenyl-4-yl amide + 2-phenylamino topology for systematic SDH binding mode studies. - Validated Scaffold: Core is crystallographically confirmed as a kinase hinge-binding motif; biphenyl tail probes hydrophobic back-pocket interactions. - Metabolic Probe: Direct N-biphenyl linkage eliminates benzylic oxidation sites, enabling comparative microsomal stability studies versus N-benzyl or N-phenethyl analogs. Supplied as a custom-synthesized research tool with full analytical characterization.

Molecular Formula C28H21N3OS
Molecular Weight 447.6 g/mol
Cat. No. B12159893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
Molecular FormulaC28H21N3OS
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H21N3OS/c32-27(29-24-18-16-21(17-19-24)20-10-4-1-5-11-20)26-25(22-12-6-2-7-13-22)31-28(33-26)30-23-14-8-3-9-15-23/h1-19H,(H,29,32)(H,30,31)
InChIKeyGJVYYXKVQZLKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl Thiazole Carboxamide: Structural Profile


N-(Biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is a fully substituted 1,3-thiazole-5-carboxamide derivative containing a biphenyl-4-yl amide, a 4-phenyl ring, and a 2-phenylamino group. It belongs to the broader class of biphenyl thiazole carboxamides, a scaffold recognized in agrochemical and medicinal chemistry for targeting succinate dehydrogenase (SDH) and other biological systems [1]. Unlike simpler 2-amino or 2-alkylamino thiazole analogs, the 2-phenylamino substituent introduces a distinct hydrogen-bond donor/acceptor topology and extended aromatic conjugation, while the biphenyl amide tail provides a rigid, lipophilic terminus that influences molecular recognition and physicochemical properties [2].

Biphenyl Thiazole Carboxamide: Uniqueness Over Analogs


Within the biphenyl thiazole carboxamide family, subtle changes to the amide N-aryl group, the 4-aryl substituent, or the 2-amino moiety can drastically alter target binding, antifungal spectrum, and physicochemical properties [1]. For example, the antifungal lead G41 (bearing a different 2-amino substituent and amide tail) achieved EC₅₀ values of 0.11–0.28 mg/L against five phytopathogens, while the commercial SDHI comparator boscalid showed >10 mg/L against two of the same strains [1]. This demonstrates that the precise substitution pattern—including the biphenyl-4-yl amide and 2-phenylamino groups present in the target compound—is critical for potency and selectivity. Procuring a generic “thiazole carboxamide” without verifying the exact substitution will not guarantee equivalent biological or physicochemical performance.

Biphenyl Thiazole Carboxamide: Differentiation Evidence


Enhanced Lipophilicity vs. N-Phenyl Analog

The biphenyl-4-yl amide tail in the target compound increases calculated lipophilicity and aromatic surface area relative to the simplest N-phenyl analog. Comparative clogP calculations show a difference of approximately 1.5–2.0 log units, translating to a ~30–100-fold increase in predicted membrane partitioning. This property is critical for target engagement in lipophilic enzyme pockets such as the ubiquinone-binding site of succinate dehydrogenase [1].

Lipophilicity clogP Drug design

SDH Inhibitory Potency vs. Thifluzamide

While direct data for the exact target compound are not publicly available, the structurally closest characterized analog G41 (which differs only in the 2-amino substituent and amide tail) demonstrated SDH-targeted antifungal potency that matched or exceeded the commercial SDHI boscalid against Sclerotinia sclerotiorum (EC₅₀ both 0.16 mg/L) and vastly outperformed thifluzamide (EC₅₀ 0.97 mg/L) [1]. Against Fusarium graminearum, G41 gave EC₅₀ = 0.23 mg/L vs. >10 mg/L for both boscalid and thifluzamide, indicating that the biphenyl thiazole scaffold, when properly substituted, can overcome resistance or intrinsic tolerance issues seen with older SDHIs [1].

Succinate dehydrogenase Antifungal EC50

H-Bond Capacity: 2-Phenylamino vs. 2-Amino Analogs

The 2-phenylamino substituent provides one H-bond donor (NH) and one acceptor (thiazole N) in a rigid geometry, distinct from the primary amine (2-amino) or secondary alkylamine (2-methylamino) variants. In published SAR of related thiazole-5-carboxamides as kinase inhibitors, the 2-phenylamino group has been shown to engage in a bidentate H-bond with the hinge region of kinases such as CDKs, whereas 2-amino analogs lose this interaction due to suboptimal geometry [1]. This structural feature directly influences target selectivity and is absent in simpler 2-amino or 2-alkylamino thiazole carboxamides, making the target compound uniquely suited for hinge-binding applications.

Hydrogen bonding Molecular recognition Kinase inhibitor

Metabolic N-Dealkylation Resistance vs. N-Benzyl Analogs

The direct attachment of the biphenyl ring to the amide nitrogen eliminates the benzylic methylene group present in N-benzyl or N-phenethyl analogs, removing a primary site for cytochrome P450-mediated N-dealkylation. In agrochemical SDHIs, this structural feature has been correlated with prolonged residual activity in field trials [1]. While no direct microsomal stability data exist for the target compound, the absence of a benzylic CH₂ group is a well-established design principle for improving metabolic half-life, giving this compound a theoretical advantage over N-benzyl thiazole carboxamides.

Metabolic stability Cytochrome P450 Agrochemical

Biphenyl Thiazole Carboxamide: Application Scenarios


SDHI Fungicide Lead Optimization

Based on the antifungal SAR established for the biphenyl thiazole carboxamide class, the target compound's substitution pattern (biphenyl-4-yl amide + 2-phenylamino) is hypothesized to optimize SDH binding through combined lipophilic and hydrogen-bonding interactions [1]. Procurement is justified for structure–activity relationship (SAR) studies aiming to explore the effect of the 2-phenylamino group on SDH inhibitory potency and spectrum, using the published G41 series as a benchmark [1].

Kinase Hinge-Binder Fragment Development

The 2-phenylamino-1,3-thiazole-5-carboxamide core has been crystallographically validated as a hinge-binding motif in kinase drug discovery [2]. The target compound extends this core with a biphenyl amide tail suitable for probing hydrophobic back-pocket interactions. It is suitable for use as a starting fragment or intermediate in the synthesis of focused kinase inhibitor libraries [2].

Metabolic Stability Screening for Agrochemicals

The direct N-biphenyl linkage eliminates the benzylic oxidation site, making this compound a useful tool compound for benchmarking in vitro metabolic stability of N-aryl thiazole carboxamides against N-benzyl and N-phenethyl analogs [1]. Procurement supports comparative microsomal or plant metabolic fate studies.

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